molecular formula C8H9FN2O B1524567 2-Amino-5-fluoro-4-methylbenzamide CAS No. 1334149-42-6

2-Amino-5-fluoro-4-methylbenzamide

Cat. No.: B1524567
CAS No.: 1334149-42-6
M. Wt: 168.17 g/mol
InChI Key: HLZUHAKHLQHOJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-methylbenzamide typically involves the reaction of 2-fluoro-4-nitrotoluene with various reagents. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, alkyl halides.

Major Products

Scientific Research Applications

2-Amino-5-fluoro-4-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an androgen receptor antagonist or a kinase inhibitor, disrupting cellular signaling pathways and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-methylbenzamide
  • 2-amino-5-chloro-N-methylbenzamide
  • 4-Amino-N-methylbenzamide
  • 3-Amino-2-methylbenzamide
  • 4-Amino-N-ethylbenzamide
  • 3-amino-4-chloro-N-methylbenzamide
  • 4-Amino-N-isopropyl-3-methylbenzamide

Uniqueness

2-Amino-5-fluoro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluoro groups on the benzamide ring enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

2-amino-5-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZUHAKHLQHOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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